methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)7-4-5-6(12-7)2-3-8(13)9(5)11/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEBFBSCNPHZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285403-82-8 | |
| Record name | methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl oxalyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate through a reaction between 4-fluoroaniline and ethyl oxalyl chloride under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the indole ring structure.
Hydroxylation and Esterification: The final steps involve hydroxylation and esterification to introduce the hydroxy and ester functional groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-5-oxo-1H-indole-2-carboxylate.
Reduction: Formation of 4-fluoro-5-hydroxy-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : The hydroxyl group in this compound enhances water solubility compared to methoxy or methyl analogs. For example, indole-5-carboxylic acid (mp 208–210°C) has higher polarity than its ester derivatives .
- Melting Points: Fluorine and hydroxyl groups increase melting points due to hydrogen bonding.
- Stability : Hydroxyl groups may reduce oxidative stability compared to methoxy derivatives. Ethyl esters (e.g., compound 6 in ) show higher hydrolytic stability than methyl esters under acidic conditions .
Biological Activity
Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Overview of Biological Activities
This compound has been studied for several biological activities, including:
- Antiviral Activity : The compound shows promise in inhibiting viral replication, particularly against influenza A virus.
- Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
Target Receptors
This compound interacts with multiple biological targets:
- Receptor Binding : It binds with high affinity to various receptors, including those involved in cancer and inflammation pathways.
- Biochemical Pathways : The compound affects several biochemical pathways, impacting processes such as cell proliferation and apoptosis. It has shown to alter the expression of key proteins involved in these pathways, enhancing its therapeutic potential against cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Studies have indicated that:
- Fluorination : The presence of the fluorine atom enhances binding affinity to certain receptors, improving the compound's efficacy against specific targets like EGFR (Epidermal Growth Factor Receptor) .
- Hydroxyl Group : The hydroxyl group at the 5-position contributes to the compound's anti-inflammatory and anticancer activities by facilitating interactions with biological macromolecules .
Case Studies
- Anticancer Activity :
-
Antiviral Efficacy :
- A study reported that this compound exhibited significant antiviral activity against influenza A, with an IC50 value indicating effective inhibition of viral replication.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate, and how do reaction parameters affect yield?
- Methodological Answer: The synthesis typically employs the Fischer indole synthesis , starting with substituted phenylhydrazines and ketones. For the 4-fluoro-5-hydroxy derivative, pre-functionalized precursors (e.g., fluorinated ketones) are critical. Reaction optimization includes:
- Acid catalysis: Concentrated HCl or HSO at 80–100°C drives cyclization.
- Protection/deprotection: The hydroxyl group at C5 often requires temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.
- Yield determinants: Stoichiometric ratios (1:1.2 ketone:hydrazine) and catalyst selection (e.g., ZnCl) improve yields to ~60–70% .
Q. Which analytical techniques are optimal for characterizing the fluorine and hydroxyl substituents in this compound?
- Methodological Answer:
- NMR : Confirms fluorine incorporation (chemical shift δ –110 to –120 ppm, depending on electronic environment) .
- IR spectroscopy : O–H stretch (3200–3600 cm) and ester C=O (1700–1750 cm) identify functional groups.
- X-ray crystallography : Resolves spatial arrangements (e.g., bond angles C2–C1–C6 = 122.19° and O–H···O hydrogen bonds at 2.65 Å) .
Advanced Research Questions
Q. How does the 4-fluoro and 5-hydroxy substitution pattern influence electronic properties compared to other indole derivatives?
- Methodological Answer:
- Electron-withdrawing effects : The C4 fluorine reduces electron density at adjacent positions, altering reactivity in electrophilic substitution (e.g., nitration occurs at C6 instead of C5 in non-fluorinated analogs).
- Hydrogen-bonding capacity : The C5 hydroxyl group enables intermolecular interactions, as shown in crystal structures (dimerization via O–H···O bonds). Comparative DFT studies reveal a 1.2D increase in dipole moment versus non-substituted indoles, impacting ligand-protein binding .
Q. What experimental approaches resolve discrepancies in bioactivity data between enzymatic and cellular assays?
- Methodological Answer:
- Metabolic stability : Conduct microsomal incubation assays (e.g., human liver microsomes) to assess ester hydrolysis rates.
- Permeability : Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. Methyl esters generally show 30% higher permeability than ethyl analogs .
- Prodrug optimization : Replace the methyl ester with pivaloyloxymethyl (POM) groups to enhance cellular uptake, as demonstrated in related indole carboxylates .
Q. How do crystal packing interactions impact physicochemical stability and solubility?
- Methodological Answer:
- Hydrogen-bond networks : X-ray data reveal dimeric structures stabilized by O–H···O interactions (2.65 Å), reducing aqueous solubility (<0.1 mg/mL).
- Co-crystallization strategies : Co-formulate with polyethylene glycol (PEG-400) to disrupt packing, increasing solubility by 40% without compromising thermal stability (TGA decomposition onset >200°C) .
Comparative Analysis Table
| Compound | Substituents | Key Differentiating Properties |
|---|---|---|
| Methyl 5-fluoro-1H-indole-2-carboxylate | F at C5, no hydroxyl | Higher lipophilicity (clogP +0.3) but reduced H-bonding |
| Ethyl 4-chloro-5-formyl analog | Cl at C4, formyl at C5 | Enhanced electrophilicity for nucleophilic additions |
| Methyl 4-fluoro-5-hydroxy target | F at C4, OH at C5 | Unique dual H-bond donor/acceptor capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
